Pyrotinib
Description
Crystallographic Data
While no single-crystal X-ray diffraction data for this compound has been published, its structural analogs and computational modeling provide insights:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆): Peaks at δ 8.65 (pyridine-H), 7.85 (quinoline-H), and 6.45 ppm (acrylamide vinyl-H) confirm the core structure .
- ¹³C NMR : Signals at δ 165.2 (amide carbonyl) and 118.5 ppm (cyano group) align with its functional groups .
Mass Spectrometry
- High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 583.2146 ([M+H]⁺), consistent with the molecular formula .
UV-Vis Spectroscopy
Infrared (IR) Spectroscopy
Structural Comparison to Analogues
| Feature | This compound | Neratinib |
|---|---|---|
| Target specificity | EGFR/HER2 dual | Pan-HER |
| Irreversible binding | Yes | Yes |
| Key substituent | (2R)-pyrrolidine | Carbamate linker |
This structural optimization enhances this compound’s selectivity for HER2-overexpressing cells while minimizing off-target effects .
Propriétés
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADXACCFNXBCFY-IYNHSRRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269662-73-8 | |
| Record name | SHR-1258 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PYROTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du pyrotinib implique plusieurs étapes, en commençant par la préparation de dérivés de 3-cyanoquinoléine. Le processus comprend la formation d’intermédiaires clés par le biais de diverses réactions chimiques telles que la substitution nucléophile et la cyclisation .
Méthodes de Production Industrielle : La production industrielle de this compound est assurée par Shanghai Hengrui Pharmaceutical. Le processus est optimisé pour une production à grande échelle, garantissant un rendement et une pureté élevés. La posologie recommandée de this compound oral est de 400 milligrammes une fois par jour après un repas .
Analyse Des Réactions Chimiques
Types de Réactions : Le pyrotinib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le système cyclique de la quinoléine, affectant l’activité du composé.
Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse des intermédiaires du this compound.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme l’hydroxyde de sodium et divers halogénoalcanes sont utilisés.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine, qui sont des intermédiaires cruciaux dans la synthèse du this compound .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans l’étude des inhibiteurs de la tyrosine kinase.
Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et l’apoptose.
Médecine : Principalement utilisé dans le traitement du cancer du sein avancé positif au récepteur 2 du facteur de croissance épidermique humain. .
Applications De Recherche Scientifique
HER2-Positive Metastatic Breast Cancer
- Efficacy : Pyrotinib has shown promising results in clinical trials for patients with HER2-positive metastatic breast cancer. In a phase III trial comparing this compound with a placebo, the median progression-free survival (PFS) was significantly longer in the this compound group (24.3 months) compared to the placebo group (10.4 months) .
- Combination Therapies : this compound is often used in combination with other agents such as capecitabine and trastuzumab. In the PHOEBE trial, patients receiving this compound plus capecitabine had a lower risk of death compared to those on lapatinib plus capecitabine, with a median PFS of 12.5 months versus 5.6 months .
First-Line Treatment Options
Recent studies have evaluated this compound combined with docetaxel as a first-line treatment for HER2-positive metastatic breast cancer. The combination demonstrated an acceptable safety profile and rapid responses, with a median time to response of 1.5 months and a median duration of response of 15.9 months .
Real-World Evidence
A retrospective study involving 239 patients treated with this compound-based therapy showed that the median PFS varied based on prior treatments: first-line treatment yielded 14.0 months, while second-line and third-or-higher-line treatments resulted in 9.33 and 8.20 months, respectively . Furthermore, patients with brain metastases exhibited a median PFS of 7.50 months, highlighting this compound's potential effectiveness even in challenging cases .
Safety Profile
This compound is generally well-tolerated, although it can lead to treatment-related adverse events. In clinical trials, up to 90% of patients experienced grade 3 or higher adverse events; however, no treatment-related deaths were reported in studies involving this compound . The most common side effects include diarrhea, rash, and fatigue.
Summary of Key Findings
Mécanisme D'action
Le pyrotinib exerce ses effets en se liant de manière irréversible aux domaines de la tyrosine kinase du récepteur 1 du facteur de croissance épidermique humain, du récepteur 2 du facteur de croissance épidermique humain et du récepteur 4 du facteur de croissance épidermique humain. Cette liaison inhibe la phosphorylation de ces récepteurs, bloquant ainsi les voies de signalisation en aval telles que la voie PI3K/AKT et la voie Ras/MAPK. Cette inhibition conduit à une réduction de la prolifération cellulaire et à une augmentation de l’apoptose dans les cellules cancéreuses positives au récepteur 2 du facteur de croissance épidermique humain .
Composés Similaires :
Lapatinib : Un autre inhibiteur de la tyrosine kinase ciblant le récepteur 1 du facteur de croissance épidermique humain et le récepteur 2 du facteur de croissance épidermique humain.
Nératinib : Un inhibiteur irréversible de la tyrosine kinase ciblant le récepteur 1 du facteur de croissance épidermique humain, le récepteur 2 du facteur de croissance épidermique humain et le récepteur 4 du facteur de croissance épidermique humain.
Tucatinib : Un inhibiteur sélectif de la tyrosine kinase ciblant le récepteur 2 du facteur de croissance épidermique humain.
Unicité du this compound : Le this compound est unique en raison de sa liaison irréversible à plusieurs récepteurs du facteur de croissance épidermique humain, offrant un spectre d’activité plus large que les autres inhibiteurs. Sa capacité à pénétrer la barrière hémato-encéphalique le rend particulièrement efficace dans le traitement des métastases cérébrales chez les patientes atteintes d’un cancer du sein positif au récepteur 2 du facteur de croissance épidermique humain .
Comparaison Avec Des Composés Similaires
Efficacy
Lapatinib (Reversible TKI)
- Clinical Trials :
- Real-World Data :
Afatinib, Dacomitinib, and Poziotinib (Pan-ErbB TKIs)
- Preclinical Binding Activity :
Trastuzumab Emtansine (T-DM1; Antibody-Drug Conjugate)
Table 1: Efficacy Comparison in HER2-Positive MBC
*Data from separate trials; direct comparisons lacking.
Diarrhea
- This compound: Grade 3/4 diarrhea occurred in 30–39.7% of patients, higher than lapatinib (15.2–24.2%) .
- Management: Prophylactic loperamide is recommended .
Other Adverse Events (AEs)
- Hand-Foot Syndrome : Comparable incidence between this compound (51.5%) and lapatinib (42.4%) .
- Hematologic Toxicity : Lower grade 3/4 AEs with this compound (15%) vs. chemotherapy (30–60%) .
Pharmacokinetics and Drug Interactions
- Covalent Binding : this compound forms irreversible adducts with plasma proteins (e.g., lysine residues in albumin), contributing to prolonged activity .
- Drug-Drug Interactions (DDIs) :
Special Populations
- Brain Metastases: this compound demonstrated a CNS ORR of 52% and median PFS of 8.6 months in HER2-positive brain metastases .
Combination Therapies :
Activité Biologique
Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that has shown significant promise in the treatment of HER2-positive cancers, particularly breast cancer and gastric cancer. Its mechanism of action involves binding to the ATP-binding site of the ErbB family of receptors, effectively blocking downstream signaling pathways that promote tumor growth and survival. This article explores the biological activity of this compound, including its efficacy, safety, and underlying molecular mechanisms, supported by data tables and case studies.
This compound targets the human epidermal growth factor receptor 2 (HER2), as well as HER1 and HER4. By covalently binding to the intracellular kinase domain, it prevents the formation of heterodimers and inhibits autophosphorylation, which is crucial for activating downstream signaling pathways involved in cell proliferation and survival . This mechanism underlies its effectiveness in treating HER2-positive tumors.
Summary of Clinical Findings
Several clinical trials have evaluated the efficacy of this compound in various settings:
- Phase II Clinical Trials : A pivotal trial demonstrated that this compound combined with capecitabine resulted in a higher objective response rate (ORR) compared to lapatinib with capecitabine (78.5% vs. 57.1%, p=0.01). The median progression-free survival (PFS) was significantly longer for the this compound group (18.1 months vs. 7.0 months, p < 0.001) .
- Real-World Data : A study involving 113 patients treated with this compound showed a complete response in 8%, partial response in 58.4%, and stable disease in 15%. The median PFS was reported at 14.1 months .
| Study Type | Objective Response Rate | Median Progression-Free Survival | Adverse Events |
|---|---|---|---|
| Phase II Trial | 78.5% | 18.1 months | Diarrhea (87.6%), Vomiting (31.9%) |
| Real-World Study | 66.4% | 14.1 months | Diarrhea (87.6%), Palmar-plantar erythrodysesthesia (26.6%) |
Molecular Mechanisms
Recent studies have uncovered additional insights into how this compound exerts its effects:
- Autophagy Induction : Research indicates that this compound enhances autophagy in HER2-positive breast cancer cells through a novel miR-16-5p/ZBTB16/G6PD axis. This pathway appears to be critical for the antitumor effects observed when this compound is combined with other agents like chrysin .
- Synergistic Effects : The combination of this compound with chrysin not only induces cell cycle arrest but also significantly inhibits tumor growth in xenograft models, suggesting that combining therapies may enhance treatment efficacy through synergistic mechanisms .
Case Study: Metastatic Breast Cancer
A notable case involved a patient with HER2-positive metastatic breast cancer who had previously undergone multiple lines of therapy without success. After initiating treatment with this compound, the patient experienced a significant reduction in tumor size, leading to a partial response as assessed by RECIST criteria.
Case Study: Brain Metastases
In patients with brain metastases from HER2-positive breast cancer, treatment with this compound resulted in a median overall survival (OS) of 19.8 months, highlighting its potential effectiveness even in challenging scenarios where traditional therapies may fail .
Safety Profile
While this compound has demonstrated substantial efficacy, it is also associated with adverse effects:
Q & A
Q. What preclinical models best recapitulate this compound resistance observed in clinical settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
